4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through a methylene bridge
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
It is known that the compound can form hydrogen bonds due to the presence of the pyrazole ring and the carboxylic acid group . These hydrogen bonds can facilitate interactions with biological targets, potentially leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-chloropyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Uniqueness
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and biological activity. This chloro group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUJTGYNFLQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-41-7 |
Source
|
Record name | 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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